Methyl 3-cyano-2-ethyl-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate is an organic compound with the molecular formula C8H13NO3. It is a versatile intermediate used in various chemical syntheses and industrial applications. This compound is characterized by the presence of a cyano group, a hydroxyl group, and an ester functional group, making it a valuable building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate aldehyde or ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation followed by esterification. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of methyl 3-cyano-2-ethyl-3-oxobutanoate.
Reduction: Formation of methyl 3-amino-2-ethyl-3-hydroxybutanoate.
Substitution: Formation of various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of methyl 3-cyano-2-ethyl-3-hydroxybutanoate depends on its specific application. In general, the compound can interact with various molecular targets and pathways. For example, in pharmaceutical applications, it may act as an enzyme inhibitor or receptor agonist/antagonist. The presence of functional groups such as the cyano and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Methyl 3-cyano-2-ethyl-3-hydroxybutanoate can be compared with similar compounds such as:
Ethyl 3-cyano-2-ethyl-3-hydroxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-cyano-2-methyl-3-hydroxybutanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-cyano-2-methyl-3-hydroxybutanoate: Similar structure but with both an ethyl ester group and a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
850429-04-8 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 3-cyano-2-ethyl-3-hydroxybutanoate |
InChI |
InChI=1S/C8H13NO3/c1-4-6(7(10)12-3)8(2,11)5-9/h6,11H,4H2,1-3H3 |
InChI Key |
AYKONARUGCGIID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)C(C)(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.